

# Independent Validation of Cenicriviroc in Nonalcoholic Steatohepatitis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Cenicriviroc mesylate |           |
| Cat. No.:            | B1663809              | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cenicriviroc's (CVC) performance in clinical trials for Nonalcoholic Steatohepatitis (NASH) with other therapeutic alternatives. The data presented is based on published research findings, with a focus on quantitative outcomes and experimental methodologies.

Cenicriviroc, a dual antagonist of C-C chemokine receptors type 2 (CCR2) and type 5 (CCR5), has been investigated as a potential treatment for liver fibrosis in adults with NASH. Its mechanism of action targets the inflammatory pathways that contribute to liver damage. This guide summarizes the key clinical trial findings for CVC and places them in the context of other agents in the NASH therapeutic landscape.

# Cenicriviroc: Comparison of Phase 2b and Phase 3 Clinical Trial Outcomes

The development of Cenicriviroc for NASH has been marked by conflicting results between its Phase 2b (CENTAUR) and Phase 3 (AURORA) clinical trials. While the CENTAUR study demonstrated a significant anti-fibrotic effect, the larger AURORA study was terminated early due to a lack of efficacy. This discrepancy is a critical point of analysis for understanding the therapeutic potential of CVC.



**Ouantitative Data Summary** 

| Endpoint               | CENTAUR (Phase 2b) -<br>Year 1[1][2]                       | AURORA (Phase 3) -<br>Month 12[3]                                          |
|------------------------|------------------------------------------------------------|----------------------------------------------------------------------------|
| Primary Endpoint       | ≥2-point improvement in NAS and no worsening of fibrosis   | ≥1-stage improvement in liver fibrosis and no worsening of steatohepatitis |
| Cenicriviroc           | 16%                                                        | 22.3%                                                                      |
| Placebo                | 19%                                                        | 25.5%                                                                      |
| p-value                | 0.52                                                       | 0.21                                                                       |
| Key Secondary Endpoint | Improvement in fibrosis by ≥1 stage and no worsening of SH | Resolution of steatohepatitis and no worsening of fibrosis                 |
| Cenicriviroc           | 20%                                                        | 23.0%                                                                      |
| Placebo                | 10%                                                        | 27.2%                                                                      |
| p-value                | 0.02                                                       | 0.21                                                                       |

# Experimental Protocols CENTAUR (NCT02217475) Study Design[4]

The CENTAUR study was a Phase 2b, randomized, double-blind, placebo-controlled, multinational trial.

- Population: Adults with histological evidence of NASH, a Nonalcoholic Fatty Liver Disease
   Activity Score (NAS) of ≥ 4, and liver fibrosis (stages 1-3).
- Intervention: Participants were randomized to receive either 150 mg of Cenicriviroc or a placebo once daily.
- Primary Outcome: The primary endpoint was the proportion of subjects with a ≥2-point improvement in NAS and no worsening of fibrosis at year 1.
- Key Secondary Outcome: A key secondary endpoint was the proportion of subjects with an improvement in fibrosis by ≥1 stage with no worsening of steatohepatitis.



Check Availability & Pricing

#### AURORA (NCT03028740) Study Design[5][6][7]

The AURORA study was a Phase 3, multicenter, randomized, double-blind, placebo-controlled trial designed to confirm the efficacy and safety of Cenicriviroc.

- Population: Approximately 2000 adults aged 18-75 years with histological evidence of NASH and Stage F2 or F3 fibrosis.
- Intervention: Participants were randomized 2:1 to receive 150 mg of Cenicriviroc or a placebo orally once daily.
- Primary Outcome: The primary efficacy endpoint for Part 1 was the proportion of subjects with a ≥1-stage improvement in liver fibrosis and no worsening of steatohepatitis at Month 12.
- Status: The study was terminated early due to a lack of efficacy based on a planned interim analysis.[4]

#### Signaling Pathways and Experimental Workflow

The therapeutic rationale for Cenicriviroc is based on its ability to block the CCR2 and CCR5 signaling pathways, which are crucial in the recruitment of inflammatory cells to the liver, a key process in the progression of NASH and fibrosis.



#### Cenicriviroc Mechanism of Action



Click to download full resolution via product page

Caption: Cenicriviroc blocks CCR2 and CCR5 receptors on inflammatory cells.





Clinical Trial Workflow for Cenicriviroc in NASH

Click to download full resolution via product page

Caption: Simplified workflow of the CENTAUR and AURORA clinical trials.

### **Comparison with Alternative NASH Therapies**

The landscape of NASH drug development is rapidly evolving, with several candidates targeting different pathways. Here, we compare the pivotal trial results of Cenicriviroc with other notable agents.

### **Quantitative Data Summary of Alternative Agents**



| Drug (Trial)                                                          | Mechanism<br>of Action | Primary<br>Endpoint                                                                                                          | Drug (%)                                                                       | Placebo (%)                                  | p-value                                    |
|-----------------------------------------------------------------------|------------------------|------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------|----------------------------------------------|--------------------------------------------|
| Obeticholic Acid (REGENERA TE)[5][6][7][8] [9]                        | FXR Agonist            | ≥1 stage<br>fibrosis<br>improvement<br>with no<br>worsening of<br>NASH                                                       | 22.4%<br>(25mg)                                                                | 9.6%                                         | <0.0001                                    |
| Selonsertib<br>(STELLAR-3<br>& STELLAR-<br>4)[10][11][12]<br>[13][14] | ASK1<br>Inhibitor      | ≥1 stage<br>fibrosis<br>improvement<br>with no<br>worsening of<br>NASH                                                       | 9.3% (18mg,<br>STELLAR-3)<br>14.4%<br>(18mg,<br>STELLAR-4)                     | 13.2%<br>(STELLAR-3)<br>12.8%<br>(STELLAR-4) | 0.49<br>(STELLAR-3)<br>0.56<br>(STELLAR-4) |
| Resmetirom<br>(MAESTRO-<br>NASH)[15]<br>[16][17][18]                  | THR-β<br>Agonist       | NASH resolution with no worsening of fibrosis AND Fibrosis improvement by ≥1 stage with no worsening of NAFLD activity score | 25.9%<br>(80mg) /<br>29.9%<br>(100mg)<br>24.2%<br>(80mg) /<br>25.9%<br>(100mg) | 9.7% 14.2%                                   | <0.001 (both endpoints and doses)          |

This comparative data highlights the challenges in NASH drug development, with several agents failing to meet their primary endpoints in late-stage trials. The conflicting results of Cenicriviroc's Phase 2 and Phase 3 trials underscore the complexities of this disease and the difficulty in translating promising early-phase results into definitive clinical efficacy. Researchers and drug development professionals should consider these findings when evaluating novel therapeutic strategies for NASH.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A Randomized, Placebo-Controlled Trial of Cenicriviroc for Treatment of Nonalcoholic Steatohepatitis with Fibrosis CENTAUR Study [natap.org]
- 2. Cenicriviroc Versus Placebo for the Treatment of Nonalcoholic Steatohepatitis with Liver Fibrosis: Results from the Year 1 Primary Analysis of the Phase 2b CENTAUR Study [natap.org]
- 3. Cenicriviroc Lacked Efficacy to Treat Liver Fibrosis in Nonalcoholic Steatohepatitis: AURORA Phase III Randomized Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. hcplive.com [hcplive.com]
- 6. researchgate.net [researchgate.net]
- 7. REGENERATE study: Obeticholic acid shows antifibrotic benefit in NASH Medical Conferences [conferences.medicom-publishers.com]
- 8. Intercept Announces Positive Data in Fibrosis due to NASH from a New Analysis of its Phase 3 REGENERATE Study of Obeticholic Acid (OCA) press release [natap.org]
- 9. Results from a new efficacy and safety analysis of the REGENERATE trial of obeticholic acid for treatment of pre-cirrhotic fibrosis due to non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gilead.com [gilead.com]
- 11. Gilead's selonsertib fails in second Phase III trial for NASH [clinicaltrialsarena.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. Selonsertib for patients with bridging fibrosis or compensated cirrhosis due to NASH:
   Results from randomized phase III STELLAR trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. gi.org [gi.org]



- 16. A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis [natap.org]
- 17. physiciansweekly.com [physiciansweekly.com]
- 18. A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent Validation of Cenicriviroc in Nonalcoholic Steatohepatitis: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663809#independent-validation-of-published-cenicriviroc-research-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com